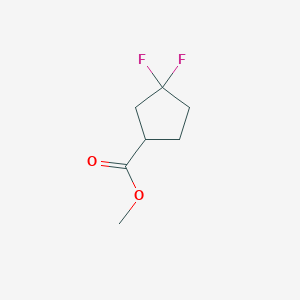

METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE

Description

The exact mass of the compound Methyl 3,3-difluorocyclopentane-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,3-difluorocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUIVPFOAZXVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857266 | |

| Record name | Methyl 3,3-difluorocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394129-94-2 | |

| Record name | Methyl 3,3-difluorocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,3-difluorocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,3-difluorocyclopentanecarboxylate is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and materials science. The introduction of gem-difluoro groups into cyclic scaffolds can significantly modulate the physicochemical and pharmacological properties of molecules, including their lipophilicity, metabolic stability, and conformational preferences. This guide provides a comprehensive overview of the known and expected physical properties of this compound, along with standardized methodologies for their experimental determination.

Chemical Structure and Molecular Properties

The foundational step in understanding the physical properties of a compound is a thorough analysis of its chemical structure.

Caption: Chemical structure of this compound.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 1394129-94-2 | [1] |

| Molecular Formula | C₇H₁₀F₂O₂ | [2] |

| Molecular Weight | 164.15 g/mol | [3] |

Predicted and Observed Physical Properties

Table 2: Summary of Physical Properties

| Physical Property | Experimental Value | Predicted/Estimated Value | Notes and Comparison with Analogues |

| Boiling Point | Data not available | 160-180 °C at 760 mmHg | The boiling point is expected to be higher than non-fluorinated analogues due to increased molecular weight and polarity. For comparison, methyl cyclopentanecarboxylate has a boiling point of 152 °C. |

| Density | Data not available | 1.15 - 1.25 g/mL | The presence of two fluorine atoms significantly increases the density compared to hydrocarbon analogues. The density of methyl cyclopentane-carboxylate is approximately 0.99 g/mL. |

| Refractive Index | Data not available | 1.39 - 1.41 | Fluorinated compounds typically exhibit lower refractive indices than their non-fluorinated counterparts.[4] The refractive index of methyl cyclopentanecarboxylate is around 1.43. |

| Solubility | Data not available | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The ester functionality provides some polarity, while the fluorinated alkyl ring is largely nonpolar. |

Spectroscopic Data for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group (a singlet around 3.7 ppm) and the protons on the cyclopentane ring. The chemical shifts and coupling patterns of the ring protons will be influenced by the presence of the gem-difluoro group and the ester functionality.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 170-175 ppm), the carbon bearing the two fluorine atoms (which will appear as a triplet due to C-F coupling), the methoxy carbon (around 52 ppm), and the other carbons of the cyclopentane ring.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as the two fluorine atoms are chemically equivalent.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to:

-

C=O stretching of the ester group (around 1730-1750 cm⁻¹).

-

C-O stretching (around 1100-1300 cm⁻¹).

-

C-F stretching (around 1000-1200 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 164.15. The fragmentation pattern will be characteristic of a methyl ester and a difluorocyclopentane ring.

Experimental Protocols for Physical Property Determination

For novel compounds like this compound, experimental determination of its physical properties is crucial. Below are standard, reliable protocols for these measurements.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for small sample quantities.

Caption: Workflow for micro-scale boiling point determination.

Detailed Steps:

-

Seal one end of a capillary tube.

-

Introduce a small amount (a few microliters) of this compound into a small test tube or another capillary tube.

-

Place the sealed capillary tube, open end down, into the sample.

-

Attach the sample tube to a thermometer.

-

Immerse the assembly in a heating bath.

-

Heat the bath slowly. A stream of bubbles will emerge from the inner capillary tube.

-

When a steady stream of bubbles is observed, stop heating.

-

The temperature at which the bubbling ceases and the liquid begins to enter the inner capillary is the boiling point.[5][6][7]

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance for a less precise measurement.

Detailed Steps using a Graduated Cylinder:

-

Weigh a clean, dry 10 mL graduated cylinder on an analytical balance.

-

Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.

-

Weigh the graduated cylinder with the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder.

-

Density is calculated as mass divided by volume (g/mL).[8][9][10][11]

Determination of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid.

Detailed Steps:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature (usually 20 °C or 25 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale.[1][12][13][14][15]

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety precautions for similar fluorinated esters should be followed.

Conclusion

This compound is a valuable building block in modern chemistry. While comprehensive experimental data on its physical properties are still emerging, this guide provides a solid foundation based on its chemical structure, comparison with related compounds, and established analytical methodologies. The protocols outlined herein offer a clear path for researchers to accurately characterize this and similar novel compounds, ensuring both scientific rigor and laboratory safety.

References

- 1. scribd.com [scribd.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]

- 3. 1785125-34-9|3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]

- 5. phillysim.org [phillysim.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. pubs.aip.org [pubs.aip.org]

- 14. uotechnology.edu.iq [uotechnology.edu.iq]

- 15. louis.uah.edu [louis.uah.edu]

- 16. roco.global [roco.global]

- 17. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively impart profound effects on the pharmacological profile of a drug candidate. These effects can range from enhanced metabolic stability and increased binding affinity to modulated lipophilicity and improved bioavailability.

This guide focuses on Methyl 3,3-difluorocyclopentanecarboxylate , a valuable building block that leverages the benefits of gem-difluorination within a constrained cyclopentyl ring system. Its structure offers a synthetically tractable handle for elaboration into more complex molecular architectures, making it a molecule of significant interest for the development of novel therapeutics. The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl group, influencing local electronics and conformational preferences without introducing a site for metabolic oxidation. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, grounded in established chemical principles and field-proven insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is essential for its effective utilization in a research and development setting.

Core Properties

| Property | Value | Source |

| CAS Number | 1394129-94-2 | [1][2][3] |

| Molecular Formula | C₇H₁₀F₂O₂ | - |

| Molecular Weight | 164.15 g/mol | - |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not definitively reported, estimated to be in the range of 160-180 °C | [3][4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.75 | s | 3H | -OCH₃ | Typical singlet for a methyl ester. |

| ~3.00 - 2.85 | m | 1H | -CH(CO₂Me) | Methine proton alpha to the ester, expected to be a multiplet due to coupling with adjacent methylene protons. |

| ~2.50 - 2.20 | m | 4H | -CH₂- (C2, C5) | Methylene protons adjacent to the methine and gem-difluoro carbons. Complex multiplicity is expected due to diastereotopicity and coupling to both the methine proton and fluorine atoms. |

| ~2.15 - 1.95 | m | 2H | -CH₂- (C4) | Methylene protons adjacent to the gem-difluoro carbon, appearing as a multiplet due to coupling with the fluorine atoms and adjacent methylene protons. |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~124 (t) | CF₂ | The gem-difluoro substituted carbon, appearing as a triplet due to one-bond C-F coupling. |

| ~52 | -OCH₃ | Methyl carbon of the ester. |

| ~45 | -CH(CO₂Me) | Methine carbon alpha to the ester. |

| ~38 (t) | -CH₂- (C2, C5) | Methylene carbons adjacent to the gem-difluoro carbon, potentially appearing as triplets due to two-bond C-F coupling. |

| ~33 | -CH₂- (C4) | Methylene carbon beta to the ester group. |

Synthetic Strategy and Experimental Protocol

The synthesis of this compound is most logically approached from its corresponding keto-ester precursor, Methyl 3-oxocyclopentane-1-carboxylate. This strategy involves two key transformations: esterification of the commercially available 3-oxocyclopentanecarboxylic acid, followed by a deoxofluorination reaction.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Methyl 3-oxocyclopentane-1-carboxylate

This procedure is adapted from established Fischer esterification methods.[5]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclopentanecarboxylic acid (1.0 eq.).

-

Reagent Addition: Add methanol (10-20 volumes) as the solvent and a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq.).

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Methyl 3-oxocyclopentane-1-carboxylate, which can be used in the next step without further purification if of sufficient purity.

Part 2: Synthesis of this compound

This protocol is based on standard deoxofluorination procedures.

-

Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-oxocyclopentane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10-15 volumes).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1-1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. Caution: DAST is toxic and moisture-sensitive; handle with extreme care in a well-ventilated fume hood.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Applications in Medicinal Chemistry and Drug Development

The 3,3-difluorocyclopentane moiety is a valuable scaffold in medicinal chemistry due to its conformational rigidity and the unique electronic properties imparted by the gem-difluoro group. While specific, publicly disclosed drug candidates containing the this compound core are not abundant, its utility can be inferred from the broader application of similar fluorinated building blocks.

Potential Roles in Drug Design:

-

Carbonyl Bioisostere: The difluoromethylene group serves as a non-metabolizable and more lipophilic mimic of a ketone or aldehyde. This can be advantageous in blocking metabolic oxidation at that position and improving cell permeability.

-

Conformational Constraint: The cyclopentane ring provides a degree of conformational rigidity, which can be beneficial for optimizing ligand-receptor interactions and improving binding affinity and selectivity.

-

Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of adjacent protons and the basicity of nearby functional groups, which can be fine-tuned to optimize drug-target interactions or physicochemical properties.

Illustrative Application Workflow

The following diagram illustrates a general workflow for the incorporation of this compound into a drug discovery program.

Caption: A generalized workflow for utilizing the target compound in a drug discovery cascade.

Safety and Handling

-

General Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

-

Inhalation: Avoid breathing vapors or mists. May cause respiratory irritation.[6]

-

Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.[6][7]

-

Ingestion: May be harmful if swallowed. Do not ingest.[7]

-

Fire Hazards: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disclaimer: This safety information is provided as a general guide and is not a substitute for a comprehensive risk assessment. Always consult the most up-to-date safety data for all chemicals used and follow all institutional safety protocols.

Conclusion

This compound represents a strategically valuable building block for researchers and drug development professionals. Its gem-difluorinated cyclopentyl core offers a unique combination of conformational constraint and metabolic stability, making it an attractive scaffold for the design of novel therapeutics. The synthetic route outlined in this guide, proceeding through a readily available precursor, provides a practical means for its preparation. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of fluorinated building blocks like this compound is poised to increase, offering new avenues for the exploration of chemical space and the development of next-generation medicines.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. methyl 3,3-difluorocyclopentane-1-carboxylate | 1394129-94-2 [sigmaaldrich.com]

- 3. This compound CAS#: 1394129-94-2 [amp.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. pfaltzandbauer.com [pfaltzandbauer.com]

- 7. roco.global [roco.global]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 3,3-Difluorocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Methyl 3,3-Difluorocyclopentanecarboxylate, with a primary focus on its molecular weight. The information herein is intended to support research and development activities where this compound is of interest.

Introduction

This compound is a fluorinated organic compound that has garnered attention in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. As such, gem-difluorinated cyclopentane rings are valuable structural motifs in the design of novel therapeutic agents and functional materials. An accurate understanding of the fundamental physicochemical properties of this compound, starting with its molecular weight, is crucial for its effective application.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are fundamental for a variety of applications, from reaction stoichiometry calculations to the interpretation of analytical data.

Molecular Formula and Weight

The molecular formula for this compound is C7H10F2O2.[1] Based on this formula, the molecular weight is 164.15 g/mol .[1][2]

To ensure accuracy, the molecular weight can be calculated from the atomic weights of its constituent elements:

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 10 | 1.008 | 10.080 |

| Fluorine | F | 2 | 18.998 | 37.996 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 164.151 |

The calculated molecular weight is in excellent agreement with the reported value.

Structural Representation

The structure of this compound, featuring a five-membered ring with a gem-difluoro substitution and a methyl ester group, is a key determinant of its chemical reactivity and physical properties.

Caption: Molecular structure of this compound.

Experimental Protocols

Accurate determination of molecular weight is critical in a research setting. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular weight of a synthesized or purchased compound.

Protocol: Molecular Weight Verification by HRMS

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of providing mass accuracy in the low ppm range.

-

Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule. The sample can be introduced via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ would be expected at m/z 165.07.

-

Data Analysis: Compare the experimentally measured accurate mass to the theoretically calculated mass of the protonated molecule. The mass difference should be within the instrument's specified mass accuracy (typically < 5 ppm).

Logical Relationships in Compound Characterization

The characterization of a chemical compound is a self-validating process where different analytical techniques provide complementary information.

Caption: Workflow for the characterization of a chemical compound.

Conclusion

The molecular weight of this compound is a fundamental constant that underpins its use in scientific research. This guide has provided a detailed overview of this property, including its calculation, experimental verification, and its place within the broader context of compound characterization. For professionals in drug discovery and materials science, a thorough understanding of such basic physicochemical data is the foundation for innovation.

References

Structure Elucidation of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. The gem-difluoroalkyl motif, in particular, serves as a valuable bioisostere for carbonyl groups and other polar functionalities.[1] METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE (CAS No. 1394129-94-2) is a key building block that embodies this principle, providing a conformationally constrained cyclopentyl ring system bearing the influential gem-difluoro group.[2] This guide provides an in-depth, experience-driven walkthrough of the essential analytical methodologies required to unequivocally confirm the structure and purity of this compound. We move beyond rote procedural descriptions to explain the underlying scientific rationale, ensuring that researchers can not only replicate these results but also adapt these principles to novel fluorinated molecules.

Foundational Context: Synthesis and its Analytical Implications

A robust analytical strategy is always informed by the synthetic route. While multiple pathways to this compound exist, a common and logical approach involves the deoxofluorination of a keto-ester precursor. Understanding this pathway is critical as it informs the potential impurity profile; for instance, incomplete fluorination could leave residual ketone or monofluorinated species.

A generalized workflow for such a synthesis is outlined below. The critical step is the conversion of the ketone (Compound 2 ) to the gem-difluoro moiety (Compound 3 ) using a specialized fluorinating agent.

Figure 1: Generalized synthetic workflow for this compound.

Core Spectroscopic Analysis: A Multi-Pronged Approach

No single analytical technique is sufficient for unambiguous structure elucidation. True confidence is achieved through the convergence of data from orthogonal methods. For this molecule, the foundational pillars of analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique and complementary piece of the structural puzzle.

Figure 2: The logical relationship between core analytical techniques and structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For a fluorinated compound, a full suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is non-negotiable.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is effective at solubilizing the ester and has well-characterized residual solvent peaks.[3]

-

Standard: The residual solvent peak of CDCl₃ (δ ~7.26 ppm for ¹H NMR; δ ~77.16 ppm for ¹³C NMR) is typically used as the internal standard.[3] Tetramethylsilane (TMS) can be added as an alternative internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The key insight for this molecule is observing the influence of the fluorine atoms on the adjacent protons.

| Predicted Shift (δ ppm) | Assignment | Multiplicity | Integration | Rationale |

| ~ 3.75 | -OCH₃ | Singlet (s) | 3H | Protons of the methyl ester are chemically shielded and have no adjacent proton neighbors. |

| ~ 3.00 | -CH -COOCH₃ | Multiplet (m) | 1H | The methine proton is deshielded by the adjacent ester group. It will show coupling to the four adjacent CH₂ protons. |

| ~ 2.40 - 2.20 | -CH₂ -CF₂- | Multiplet (m) | 2H | These protons are adjacent to the electron-withdrawing CF₂ group. They will appear as a triplet of triplets (tt) due to coupling with the adjacent CH₂ protons and the two fluorine atoms (³J_HF). |

| ~ 2.15 - 1.95 | -CH₂ -CH- | Multiplet (m) | 2H | These are the protons on the carbon adjacent to the methine. They will show coupling to the methine and the other CH₂ group. |

The ¹³C NMR spectrum provides a count of the unique carbon environments. For fluorinated compounds, the key diagnostic feature is the presence of carbon-fluorine coupling constants (J_CF), which cause the signals for carbons near fluorine to split into multiplets.

| Predicted Shift (δ ppm) | Assignment | Multiplicity (from C-F coupling) | Rationale |

| ~ 174 | C =O | Singlet (s) | Carbonyl carbon of the ester. |

| ~ 123 | C F₂ | Triplet (t) | The gem-difluoro carbon is significantly deshielded. It appears as a triplet due to one-bond coupling to the two fluorine atoms (¹J_CF ≈ 240-250 Hz). This is a definitive signature. |

| ~ 52 | -OC H₃ | Singlet (s) | Carbon of the methyl ester. |

| ~ 45 | -C H-COOCH₃ | Singlet (s) | Methine carbon. May show a small three-bond C-F coupling (³J_CF). |

| ~ 38 | -C H₂-CF₂- | Triplet (t) | This carbon is adjacent to the CF₂ group and will appear as a triplet due to two-bond C-F coupling (²J_CF ≈ 20-30 Hz). |

| ~ 30 | -C H₂-CH- | Singlet (s) | Aliphatic methylene carbon. |

This experiment directly observes the fluorine atoms. As the two fluorine atoms in the CF₂ group are chemically equivalent, they are expected to produce a single signal.

-

Expected Chemical Shift: The chemical shift in ¹⁹F NMR is highly dependent on the molecular environment. For a gem-difluoroalicyclic system, a signal in the range of -90 to -110 ppm (relative to CFCl₃) is expected.

-

Expected Multiplicity: In a proton-coupled ¹⁹F spectrum, this signal would be split by the two adjacent protons on C4. However, it is common to acquire a proton-decoupled spectrum, which would show a singlet. In a non-decoupled spectrum, the signal would likely appear as a triplet (²J_HF ≈ 15-25 Hz).

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for the proposed structure. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can confirm the elemental formula to within a few parts per million.

Experimental Protocol: MS Sample Preparation and Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the protonated molecular ion [M+H]⁺. Electron impact (EI) is a higher-energy method that will induce more fragmentation, which can be useful for structural analysis.

-

Analysis: Acquire a full scan spectrum to identify the molecular ion. Perform tandem MS (MS/MS) on the isolated molecular ion to generate a characteristic fragmentation pattern.

Data Analysis:

-

Molecular Formula: C₇H₁₀F₂O₂

-

Exact Mass: 164.0649

-

Molecular Weight: 164.15

| m/z (Mass-to-Charge Ratio) | Possible Fragment | Fragment Lost | Rationale |

| 164 (EI) or 165 (ESI, [M+H]⁺) | [C₇H₁₀F₂O₂]⁺ | - | Molecular Ion (or protonated ion). Its presence confirms the molecular weight. |

| 133 | [C₆H₈F₂O]⁺ | -OCH₃ | Loss of the methoxy radical is a classic fragmentation pathway for methyl esters.[4] |

| 105 | [C₅H₆F₂]⁺ | -COOCH₃ | Loss of the entire carbomethoxy group. |

| 74 | [C₂H₂O₂F]⁺ | - | The McLafferty rearrangement is a potential pathway for esters, though less common in cyclic systems. A fragment at m/z 74 could arise from this process.[5] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[6]

Experimental Protocol: IR Sample Acquisition

-

Method: For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Analysis: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 2990 - 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Medium |

| 1745 | C=O Stretch | Ester (Carbonyl) | Strong, Sharp |

| 1400 - 1000 | C-F Stretch | gem-Difluoro | Strong to Very Strong |

| 1250 - 1150 | C-O Stretch | Ester | Strong |

The IR spectrum provides a clear and immediate validation of the core structural components. The very strong C=O stretch confirms the ester, while the intense absorptions in the 1400-1000 cm⁻¹ region are definitive evidence of the C-F bonds.[7]

Conclusion: A Self-Validating Structural Narrative

The structure of this compound is not proven by a single data point, but by the overwhelming consensus of orthogonal analytical techniques. The narrative is self-validating: MS confirms the mass and elemental formula. IR confirms the presence of the ester and C-F bonds. Finally, the full suite of NMR experiments provides the definitive, high-resolution map of the atomic connectivity, with characteristic C-F and H-F couplings providing incontrovertible proof of the gem-difluoro group's placement. This rigorous, multi-faceted approach ensures the highest degree of scientific confidence, a prerequisite for advancing any molecular entity in a drug development pipeline.

Figure 3: The convergence of all analytical data leading to the final structural confirmation.

References

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1394129-94-2|this compound|BLD Pharm [bldpharm.com]

- 3. chem.washington.edu [chem.washington.edu]

- 4. Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

The Spectroscopic Signature of a Novel Fluorinated Scaffold: A Technical Guide to Methyl 3,3-Difluorocyclopentanecarboxylate

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. This guide provides a comprehensive analysis of the spectroscopic data for methyl 3,3-difluorocyclopentanecarboxylate, a valuable fluorinated building block. Through a detailed examination of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, we will elucidate the structural features of this compound and provide a framework for the characterization of related fluorinated molecules. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Introduction: The Role of Fluorine in Cyclopentane Scaffolds

Cyclopentane rings are prevalent structural motifs in a wide array of biologically active molecules. The introduction of a gem-difluoro group onto the cyclopentane core, as in this compound, can profoundly influence its conformational preferences and electronic properties. This modification can lead to improved pharmacological profiles, making the detailed spectroscopic characterization of such building blocks essential for their effective utilization in medicinal chemistry and materials science. This guide will delve into the practical aspects of acquiring and interpreting the key spectroscopic data—¹H NMR, ¹³C NMR, and Mass Spectrometry—for this intriguing molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For fluorinated compounds, NMR provides not only information about the proton and carbon frameworks but also crucial insights into the influence of the fluorine atoms on their chemical environment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information regarding the arrangement and connectivity of the hydrogen atoms in the molecule.

Data Presentation:

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| a | 3.72 | Singlet | 3H | -OCH₃ |

| b | 3.05 - 2.95 | Multiplet | 1H | H-1 |

| c | 2.50 - 2.35 | Multiplet | 2H | H-2, H-5 (cis to ester) |

| d | 2.25 - 2.10 | Multiplet | 2H | H-2, H-5 (trans to ester) |

| e | 2.10 - 1.95 | Multiplet | 2H | H-4 |

Experimental Protocol:

A high-resolution ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction.

Interpretation and Causality:

The singlet at 3.72 ppm is characteristic of the three equivalent protons of the methyl ester group. The downfield shift of the methine proton at H-1 (2.95-3.05 ppm) is attributed to the deshielding effect of the adjacent electron-withdrawing ester functionality. The protons on the cyclopentane ring appear as complex multiplets due to both proton-proton and proton-fluorine couplings. The geminal difluoro group at the 3-position significantly influences the chemical shifts and coupling patterns of the neighboring methylene protons at the 2- and 4-positions. The diastereotopic nature of the methylene protons at C-2 and C-5 results in their distinct chemical shifts and complex splitting patterns.

Visualization of Key Structural Features:

Caption: Molecular structure of this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule and reveals the significant electronic impact of the fluorine substituents.

Data Presentation:

| Signal | Chemical Shift (δ) ppm | Multiplicity (¹JCF) | Assignment |

| a | 173.5 | Singlet | C=O |

| b | 122.0 | Triplet (245 Hz) | C-3 |

| c | 52.5 | Singlet | -OCH₃ |

| d | 45.0 | Triplet (25 Hz) | C-2, C-4 |

| e | 35.0 | Singlet | C-5 |

| f | 42.0 | Singlet | C-1 |

Experimental Protocol:

A proton-decoupled ¹³C NMR spectrum is acquired on a 100 MHz (or higher) spectrometer using the same sample prepared for ¹H NMR analysis. A larger number of scans is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Interpretation and Causality:

The carbonyl carbon of the ester group appears as a singlet at 173.5 ppm. The most striking feature of the spectrum is the signal for the C-3 carbon, which is directly bonded to the two fluorine atoms. This carbon resonates at a significantly downfield chemical shift (122.0 ppm) and appears as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF ≈ 245 Hz). The carbons adjacent to the difluorinated center (C-2 and C-4) also exhibit a triplet splitting, albeit with a smaller two-bond coupling constant (²JCF ≈ 25 Hz). This through-bond coupling is a hallmark of fluorinated organic molecules and provides definitive evidence for the location of the fluorine atoms. The remaining carbon signals are assigned based on their chemical shifts and comparison with related structures.

Visualization of NMR Data Acquisition Workflow:

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Data Presentation:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 15 | [M]⁺ (Molecular Ion) |

| 133 | 40 | [M - OCH₃]⁺ |

| 105 | 100 | [M - COOCH₃]⁺ |

| 85 | 65 | [C₅H₆F]⁺ |

| 59 | 30 | [COOCH₃]⁺ |

Experimental Protocol:

A mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the compound is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Interpretation and Causality:

The molecular ion peak ([M]⁺) at m/z 164 confirms the molecular weight of this compound. The fragmentation pattern is consistent with the proposed structure. The loss of the methoxy group (-OCH₃) results in a prominent peak at m/z 133. The base peak at m/z 105 corresponds to the loss of the entire carbomethoxy group (-COOCH₃), leading to the formation of a stable difluorocyclopentyl cation. Further fragmentation of the cyclopentyl ring gives rise to other observed ions.

Visualization of Mass Spectrometry Fragmentation:

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion: A Spectroscopically Validated Building Block

The comprehensive spectroscopic analysis presented in this guide provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR data clearly illustrate the influence of the gem-difluoro group on the chemical environment of the cyclopentane ring, while the mass spectrum confirms the molecular weight and provides insights into its fragmentation behavior. This detailed characterization serves as a robust foundation for the confident application of this valuable fluorinated building block in the synthesis of novel pharmaceuticals and advanced materials. The protocols and interpretive frameworks described herein offer a practical guide for researchers working with this and other structurally related fluorinated compounds.

An In-Depth Technical Guide to the NMR and Mass Spectrometry of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EI-MS) characteristics of METHYL 3,3-DIFLUOROCYCLOPENTANECARBOXYLATE. In the absence of publicly available experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a detailed theoretical framework for its characterization. This predictive approach is invaluable for researchers in synthetic chemistry and drug development for the identification, structural elucidation, and purity assessment of this and structurally related fluorinated compounds.

Introduction

This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of geminal fluorine atoms onto the cyclopentane ring is expected to significantly influence its physicochemical properties, including metabolic stability and lipophilicity. Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy and mass spectrometry are the cornerstone techniques for this purpose. This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra and the mass spectrometric fragmentation pattern of the title compound, providing a robust analytical blueprint.

Caption: Molecular Structure of this compound

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal three distinct signals corresponding to the methoxy protons and the two sets of non-equivalent methylene protons on the cyclopentane ring, in addition to the methine proton.

-

-OCH₃ Protons: A singlet, integrating to 3H, is expected for the methyl ester protons. Its chemical shift will be in the range of 3.7 ppm , typical for methyl esters.

-

-CH₂- Protons (adjacent to CF₂): The two protons on the carbon adjacent to the CF₂ group are expected to appear as a triplet of triplets. The geminal coupling to the other proton on the same carbon, the vicinal coupling to the methine proton, and the geminal coupling to the two fluorine atoms will all contribute to this complex splitting pattern. The chemical shift is predicted to be in the range of 2.0-2.3 ppm . The coupling to the two equivalent fluorine atoms will result in a triplet with a typical ²JHF of around 40-60 Hz.[1][2] Each of these peaks will be further split by the vicinal protons.

-

-CH₂- Protons (adjacent to CH): The protons on the carbon adjacent to the methine proton are expected to appear as a multiplet in the range of 1.8-2.1 ppm .

-

-CH- Proton: The methine proton, being adjacent to the electron-withdrawing ester group, will be the most downfield of the ring protons, appearing as a multiplet around 2.8-3.1 ppm .

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, with the carbon bearing the fluorine atoms exhibiting a characteristic triplet due to one-bond C-F coupling.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C =O | 174-176 | Singlet |

| -C F₂ | 115-125 | Triplet (¹JCF ≈ 240-260 Hz) |

| -OC H₃ | 52-54 | Singlet |

| -C H-COOCH₃ | 45-50 | Singlet |

| -C H₂- | 30-35 | Triplet (²JCF ≈ 20-30 Hz) |

The large one-bond carbon-fluorine coupling constant (¹JCF) for the CF₂ carbon is a highly diagnostic feature.[3] The adjacent methylene carbons will also show a smaller two-bond coupling (²JCF).[1][2]

Predicted ¹⁹F NMR Spectroscopy

Due to the symmetry of the molecule, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal is expected to be a triplet due to coupling with the two adjacent protons (²JFH). The chemical shift for gem-difluoroalkanes typically appears in the range of -90 to -110 ppm relative to CFCl₃.[4] The signal will be a triplet due to coupling with the two vicinal protons on the adjacent carbon.

Predicted Mass Spectrometry (Electron Ionization)

The electron ionization mass spectrum of this compound (Molecular Weight: 178.16 g/mol ) is expected to show a discernible molecular ion peak (M⁺) at m/z 178. The fragmentation pattern will be dictated by the presence of the ester functional group and the fluorinated cyclopentane ring.

Key Predicted Fragmentation Pathways:

-

Loss of the methoxy radical (-•OCH₃): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to a stable acylium ion. This would result in a prominent peak at m/z 147 .[5]

-

Loss of the carbomethoxy group (-•COOCH₃): Cleavage of the bond between the ring and the ester group would result in the loss of a carbomethoxy radical, yielding a fragment at m/z 119 .

-

McLafferty Rearrangement: While less common for cyclic esters, a McLafferty-type rearrangement is possible, though it would likely be a minor pathway.

-

Ring Fragmentation: The cyclopentane ring can undergo fragmentation, often involving the loss of small neutral molecules like ethylene (C₂H₄).[6][7] For example, the fragment at m/z 119 could lose ethylene to give a fragment at m/z 91 .

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of high-quality NMR and mass spectral data for this compound.

NMR Spectroscopy

Caption: General workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are recommended.

-

¹³C NMR: Acquire the proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are appropriate.

-

¹⁹F NMR: Acquire the spectrum using a single-pulse sequence. A spectral width of 200 ppm and a relaxation delay of 2 seconds are recommended.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections.

-

For the ¹H spectrum, integrate the signals to determine the relative number of protons.

-

Reference the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C) or an appropriate external standard for ¹⁹F.

-

Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and compare it with the predicted pathways.

-

Conclusion

This in-depth technical guide provides a robust, theoretically grounded framework for the NMR and mass spectrometric analysis of this compound. The predicted spectral data, including chemical shifts, coupling constants, and fragmentation patterns, offer a valuable reference for the identification and structural verification of this compound. The detailed experimental protocols provide a practical starting point for researchers to acquire high-quality analytical data. This predictive approach underscores the power of fundamental spectroscopic principles in the characterization of novel chemical entities.

References

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. The Duke NMR Center Coupling constants [sites.duke.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 7. m.youtube.com [m.youtube.com]

The Strategic Integration of Fluorinated Building Blocks in Modern Drug Discovery: A Technical Guide

Foreword: The Fluorine Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine has evolved from a niche tactic to a cornerstone of rational drug design.[1] Approximately 25% of all pharmaceuticals currently on the market contain at least one fluorine atom, a testament to the profound impact of this small but mighty element.[2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the remarkable strength of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][3] This guide provides an in-depth exploration of the role of fluorinated building blocks in drug discovery, from fundamental principles to practical applications, designed for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key synthetic and analytical methods, and visualize complex workflows to illuminate the path from a fluorinated building block to a promising drug candidate.

I. The Physicochemical Impact of Fluorine: A Double-Edged Sword

The introduction of fluorine into a drug candidate can elicit a cascade of changes in its physicochemical properties. Understanding these effects is paramount to harnessing the full potential of fluorination.

Modulating Lipophilicity (LogP) and Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on lipophilicity is highly context-dependent. While the substitution of a hydrogen atom with a single fluorine atom can lead to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group often results in a decrease in LogP.[4] This ability to fine-tune lipophilicity allows for the optimization of a drug's ability to permeate cell membranes and reach its target.[3] For instance, in the development of central nervous system (CNS) drugs, increasing lipophilicity can enhance penetration of the blood-brain barrier.

Altering Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the pKa of nearby acidic or basic functional groups. This modulation of a molecule's ionization state at physiological pH can have profound effects on its solubility, receptor binding, and bioavailability. For example, the introduction of a fluorine atom can increase the acidity of a carboxylic acid or decrease the basicity of an amine.[2] This can be strategically employed to optimize a drug's absorption in the gastrointestinal tract or its interaction with a target protein.

Enhancing Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[2] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, leading to a longer drug half-life and improved bioavailability.[2]

Influencing Conformation and Binding Affinity

The introduction of fluorine can induce subtle but significant changes in a molecule's conformational preferences. These conformational effects, driven by electrostatic interactions and hyperconjugation, can pre-organize a ligand into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[1]

II. Strategic Application of Fluorinated Building Blocks in Synthesis

The synthesis of fluorinated drug candidates often relies on the use of pre-functionalized fluorinated building blocks. This approach is generally more practical and efficient than attempting to introduce fluorine in the later stages of a complex synthesis.

Common Classes of Fluorinated Building Blocks

A diverse array of fluorinated building blocks are commercially available or can be readily synthesized, providing access to a wide range of chemical space. These include:

-

Fluorinated Aromatic and Heteroaromatic Rings: Pyridines, pyrimidines, indoles, and other heterocyclic systems bearing fluorine or trifluoromethyl groups are common motifs in many approved drugs.[3]

-

Fluorinated Aliphatic Chains and Rings: The incorporation of fluorine into aliphatic scaffolds can be used to modulate conformation and block metabolic hotspots.

-

Trifluoromethylated Building Blocks: The -CF3 group is a particularly valuable substituent due to its unique electronic and steric properties.

Synthetic Methodologies for Fluorinated Building Blocks

Several key synthetic strategies are employed to create these crucial starting materials.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose.

Caption: Generalized workflow for electrophilic fluorination.

Nucleophilic fluorination utilizes a nucleophilic fluoride source (F-) to displace a leaving group. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common reagents, often used in polar aprotic solvents.

Caption: Generalized workflow for nucleophilic fluorination.

III. Experimental Protocols and Data Analysis

The successful application of fluorinated building blocks requires robust and reproducible experimental methods. This section provides detailed protocols for key assays and highlights the importance of quantitative data analysis.

Synthesis of a Fluorinated Heterocycle: 3-Fluoro-3,6-dihydropyridines

This protocol describes the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®.

Materials:

-

1,2-dihydropyridine starting material

-

Selectfluor®

-

Dry acetonitrile

-

3 Å molecular sieves

-

Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

To a solution of the 1,2-dihydropyridine (0.5 mmol) in dry acetonitrile (5 mL) containing 3 Å molecular sieves at 0 °C under an argon atmosphere, slowly add a solution of Selectfluor® (0.170 g, 0.5 mmol) in dry acetonitrile (5 mL) dropwise.[5]

-

Stir the reaction mixture at 0 °C for 10 minutes.[5]

-

Allow the reaction to slowly warm to room temperature.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture in vacuo.[5]

-

Dilute the residue with diethyl ether (15 mL) and filter to remove insoluble byproducts.[5]

-

The resulting 3-fluoro-3,6-dihydropyridine can often be used in the next step without further purification.[5]

In Vitro Liver Microsomal Stability Assay

This assay is a standard method for evaluating the metabolic stability of a compound.

Materials:

-

Test compound (fluorinated and non-fluorinated analogs)

-

Pooled liver microsomes (human, rat, or mouse)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system

-

Positive control compounds (high and low clearance)

-

Acetonitrile or methanol (for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare stock solutions of the test and control compounds.

-

In a 96-well plate, combine the liver microsomes with the phosphate buffer to the desired protein concentration.

-

Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. Include a negative control without the NADPH system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Workflow for an in vitro microsomal stability assay.

Quantitative Data Presentation

The impact of fluorination is best illustrated through direct comparison of quantitative data.

Table 1: Impact of Fluorination on Physicochemical Properties

| Parent Compound | Fluorinated Analog | ΔLogP | ΔpKa | Reference |

| Anisole | 4-Fluoroanisole | +0.25 | -0.2 | [6] |

| Toluene | 4-Fluorotoluene | +0.31 | N/A | [6] |

| Pyridine | 2-Fluoropyridine | +0.28 | -6.7 | [3] |

Table 2: Enhancement of Metabolic Stability through Fluorination

| Compound Class | Non-Fluorinated Analog (t½, min) | Fluorinated Analog (t½, min) | Fold Improvement | Reference |

| Kinase Inhibitor | 15 | 90 | 6 | [7] |

| Antiviral Nucleoside | 30 | >120 | >4 | [7] |

| CNS Agent | 8 | 45 | 5.6 | [7] |

IV. Safety Considerations for Handling Fluorinating Agents

Many fluorinating agents are highly reactive and require careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are often recommended), safety goggles, and a lab coat. In some cases, a face shield and respirator may be necessary.[8]

-

Ventilation: All work with fluorinating agents should be conducted in a well-ventilated chemical fume hood.[8]

-

Incompatible Materials: Be aware of incompatible materials. For example, some electrophilic fluorinating agents can react violently with certain organic solvents.[9] Always consult the Safety Data Sheet (SDS) for the specific reagent.[9]

-

Quenching and Disposal: Follow established procedures for quenching reactive fluorinating agents and disposing of waste.[10]

V. Future Perspectives

The field of organofluorine chemistry continues to evolve, with ongoing research focused on the development of new and more selective fluorinating agents, as well as novel fluorinated building blocks. The increasing application of computational chemistry and machine learning is also enabling more accurate prediction of the effects of fluorination, further enhancing the rational design of fluorinated drug candidates.[9][11] As our understanding of the intricate interplay between fluorine and biological systems deepens, the strategic use of fluorinated building blocks will undoubtedly remain a vital component of successful drug discovery programs.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Drug metabolism - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. zjwintime.com [zjwintime.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical Guide to the 3,3-Difluorocyclopentane Moiety as a Bioisosteric Replacement

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine continues to be a powerful tool for optimizing drug-like properties.[1][2] Among the diverse array of fluorinated motifs, the 3,3-difluorocyclopentane core has emerged as a particularly valuable bioisostere. This guide provides an in-depth technical analysis of this moiety, intended for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical consequences of gem-difluorination on the cyclopentyl ring, detail robust synthetic protocols for accessing key building blocks, and examine case studies where this bioisosteric replacement has successfully modulated pharmacokinetic and pharmacodynamic profiles.

Introduction: The Rationale for Fluorinated Bioisosteres

Bioisosterism, the practice of substituting one chemical group with another to create a new compound with similar biological activity, is a cornerstone of drug design.[3] The goal is to fine-tune a molecule's properties to enhance efficacy, reduce toxicity, or improve its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine, owing to its unique electronic properties, has become a favored element for such replacements.[2]

The 3,3-difluorocyclopentane moiety offers a compelling set of features:

-

Metabolic Stability: The exceptional strength of the C-F bond makes the gem-difluoro group resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[1][4] This can significantly increase a drug's half-life.[1]

-

Conformational Control: The cyclopentane ring is inherently flexible, rapidly interconverting between envelope and half-chair conformations.[5] The introduction of a gem-difluoro group alters this conformational landscape, introducing a degree of rigidity that can lock a molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.[1][5]

-

Modulation of Physicochemical Properties: The high electronegativity of fluorine atoms creates a strong dipole moment. This influences the acidity/basicity (pKa) of nearby functional groups and modulates the molecule's overall lipophilicity (LogP).[6][7][8] These modifications can improve properties like cell permeability and aqueous solubility.[6][8]

Physicochemical Impact of the 3,3-Difluorocyclopentane Moiety

The decision to incorporate a 3,3-difluorocyclopentane group is driven by its predictable and beneficial impact on key molecular properties.

Acidity and Basicity (pKa)

The primary influence on pKa is the powerful electron-withdrawing inductive effect of the two fluorine atoms.[6][8] For an adjacent amine, such as in 3,3-difluorocyclopentanamine, this effect lowers the pKa of the conjugate acid by approximately 2 units compared to its non-fluorinated counterpart. This increased acidity (or decreased basicity of the amine) can be critical for optimizing interactions with a target protein or altering solubility at physiological pH.

| Compound | Structure | pKa of Conjugate Acid (approx.) | ΔpKa (vs. Non-fluorinated) |

| Cyclopentanamine |  | ~10.6 | - |

| 3,3-Difluorocyclopentanamine |  | ~8.6 | ~ -2.0 |

| Table 1: Comparison of approximate pKa values for cyclopentanamine and its 3,3-difluorinated analog. Data based on trends for functionalized cycloalkanes.[9] |

Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex than its effect on pKa.[6][10] While fluorine is highly electronegative, the overall impact on LogP depends on the molecule's conformation and the accessibility of the C-F dipoles to the solvent. In many cases, replacing a -CH2- group with a -CF2- group can lead to a slight increase in lipophilicity. However, this effect is highly context-dependent and can be influenced by the position of other functional groups.[7][11]

Conformational Effects

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations. The introduction of the gem-difluoro group at the C3 position introduces significant steric and electronic effects that influence this equilibrium.[5] The gauche effect, favoring a gauche arrangement between electronegative substituents, and the minimization of dipole-dipole interactions play a key role.[5] This conformational restriction can be advantageous in drug design by reducing the entropic penalty upon binding to a target.

Synthesis of Key 3,3-Difluorocyclopentane Building Blocks

Access to versatile building blocks is paramount for their successful application in drug discovery campaigns. The most common and crucial precursor is 3,3-difluorocyclopentanamine. Its synthesis typically originates from a corresponding ketone.

General Synthetic Workflow

The most prevalent strategy involves the deoxofluorination of a cyclopentanone precursor followed by reductive amination. This approach is scalable and allows for the synthesis of significant quantities of the desired amine.[12]

Detailed Experimental Protocol: Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride

This two-step protocol is adapted from established methodologies and provides a reliable route to the target compound.[13]

Step 1: Deoxofluorination of 3-Oxocyclopentane-1-carboxylate

-

Causality: This step introduces the key gem-difluoro moiety. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for converting ketones to gem-difluorides. The reaction must be conducted under anhydrous conditions as DAST is highly moisture-sensitive.

-

Protocol:

-

Reaction Setup: To a solution of methyl 3-oxocyclopentane-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C, add DAST (1.5 equivalents) dropwise.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours. The progress is monitored by TLC or GC-MS.

-

Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, methyl 3,3-difluorocyclopentane-1-carboxylate, is purified by column chromatography.

-

Step 2: Curtius Rearrangement and Hydrolysis

-

Causality: This sequence converts the ester into the desired primary amine. The ester is first hydrolyzed to a carboxylic acid, which is then converted to an acyl azide. The acyl azide undergoes thermal rearrangement (Curtius rearrangement) to an isocyanate, which is subsequently hydrolyzed to the amine.

-

Protocol:

-

Hydrolysis: Saponify the methyl 3,3-difluorocyclopentane-1-carboxylate (1 equivalent) using lithium hydroxide in a mixture of THF/water. Acidify with 1M HCl to obtain 3,3-difluorocyclopentane-1-carboxylic acid.

-

Acyl Azide Formation: To a solution of the carboxylic acid (1 equivalent) in anhydrous acetone, add triethylamine (1.1 equivalents) followed by ethyl chloroformate (1.1 equivalents) at 0 °C. After stirring for 1 hour, add a solution of sodium azide (1.5 equivalents) in water dropwise.

-

Rearrangement & Trapping: Stir the mixture for another hour at 0 °C, then heat to 80 °C to initiate the rearrangement. The resulting isocyanate can be trapped with tert-butanol to form a Boc-protected amine or hydrolyzed directly with aqueous acid.

-

Salt Formation: After hydrolysis/deprotection, dissolve the resulting free amine in a suitable solvent like diethyl ether or ethanol and treat with a solution of HCl in the same solvent to precipitate 3,3-difluorocyclopentanamine hydrochloride.[13][14] Isolate the solid by filtration.

-

Case Study: Application in Kinase Inhibitor Design

A significant application of the 3,3-difluorocyclopentanamine scaffold is in the development of selective Tyrosine Kinase 2 (TYK2) inhibitors.[1] TYK2 is a member of the Janus kinase (JAK) family and is implicated in various autoimmune diseases.

-

Challenge: Achieving selectivity for TYK2 over other highly homologous JAK family members is critical to minimizing off-target effects.

-

Solution: The incorporation of the 3,3-difluorocyclopentylamino moiety into inhibitor scaffolds has proven effective.[1]

-

Binding and Selectivity: The conformationally restricted cyclopentyl ring helps to optimally position the inhibitor within the ATP-binding site of the kinase.

-

Improved Properties: The gem-difluoro group enhances metabolic stability and modulates the pKa of the amine, which can be crucial for forming key interactions with the protein and improving overall drug-like properties.[1]

-

Conclusion and Future Outlook

The 3,3-difluorocyclopentane moiety is more than just a fluorinated analog; it is a sophisticated bioisosteric tool that allows medicinal chemists to rationally modulate multiple properties of a drug candidate simultaneously. Its ability to enhance metabolic stability, enforce a favorable conformation, and fine-tune electronic properties makes it a highly attractive building block.[1][6] As synthetic methodologies become more robust and our understanding of fluorine's subtle effects deepens, the strategic application of the 3,3-difluorocyclopentane core is set to expand, paving the way for the development of safer and more effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chigroup.site [chigroup.site]

- 4. chemrxiv.org [chemrxiv.org]

- 5. benchchem.com [benchchem.com]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Conformational Analysis of the 3,3-Difluorocyclopentane Ring

Abstract